Pyrazine, 2-methoxy-5-(2-methylpropyl)- Pyrazine, 2-methoxy-5-(2-methylpropyl)-
Brand Name: Vulcanchem
CAS No.: 36330-05-9
VCID: VC19661801
InChI: InChI=1S/C9H14N2O/c1-7(2)4-8-5-11-9(12-3)6-10-8/h5-7H,4H2,1-3H3
SMILES:
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol

Pyrazine, 2-methoxy-5-(2-methylpropyl)-

CAS No.: 36330-05-9

VCID: VC19661801

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Pyrazine, 2-methoxy-5-(2-methylpropyl)- - 36330-05-9

Description

Pyrazine, 2-methoxy-5-(2-methylpropyl)-, is a member of the pyrazine family, which is known for its diverse applications in flavoring, pharmaceuticals, and other chemical industries. This compound, with the molecular formula C9H14N2O, is of particular interest due to its unique chemical properties and potential biological activities.

Biological Activities

While specific biological activities of Pyrazine, 2-methoxy-5-(2-methylpropyl)-, are not detailed in the search results, pyrazine derivatives are known for their antimicrobial and antioxidant properties. For instance, some pyrazines have shown significant antibacterial activity against various pathogens .

Research Findings and Future Directions

Given the limited availability of specific research findings on Pyrazine, 2-methoxy-5-(2-methylpropyl)-, future studies could focus on its synthesis, biological activities, and potential applications in industries such as food, pharmaceuticals, and cosmetics.

Data Table: General Information on Pyrazine Derivatives

CompoundMolecular FormulaMolecular WeightCAS Number
Pyrazine, 2-methoxy-5-(2-methylpropyl)-C9H14N2ONot specified36330-05-9
Pyrazine, 2-methoxy-3-methyl-5-(2-methylpropyl)C10H16N2O180.2468Not specified
Pyrazine, 2-methoxy-3-(2-methylpropyl)C9H14N2O166.220324683-00-9
CAS No. 36330-05-9
Product Name Pyrazine, 2-methoxy-5-(2-methylpropyl)-
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
IUPAC Name 2-methoxy-5-(2-methylpropyl)pyrazine
Standard InChI InChI=1S/C9H14N2O/c1-7(2)4-8-5-11-9(12-3)6-10-8/h5-7H,4H2,1-3H3
Standard InChIKey UUQFBIDVEIWACK-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=CN=C(C=N1)OC
PubChem Compound 118950
Last Modified Aug 11 2024

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